tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: is a complex organic compound with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl ester group, and the incorporation of the aminopropanoyl moiety. The reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents is also critical to ensure environmental sustainability and safety .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate serves as a valuable building block for the construction of more complex molecules. Its unique spirocyclic structure can impart desirable properties to target compounds .
Biology: Its structural features can enhance binding affinity and selectivity for specific biological targets .
Medicine: In medicinal chemistry, this compound can be used as a scaffold for the design of new drugs. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders .
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with unique mechanical, thermal, or electronic properties .
Mechanism of Action
The mechanism of action of tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. The spirocyclic structure of the compound allows for a high degree of conformational flexibility, which can enhance its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
- tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to the presence of the aminopropanoyl group. This functional group can significantly influence the compound’s reactivity, binding properties, and overall biological activity. The spirocyclic core also imparts distinct conformational and steric characteristics that can be advantageous in various applications .
Properties
Molecular Formula |
C16H29N3O3 |
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Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-12(17)13(20)18-8-5-16(6-9-18)7-10-19(11-16)14(21)22-15(2,3)4/h12H,5-11,17H2,1-4H3 |
InChI Key |
BQPONGOCRGLSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CCN(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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